N-[(Azepan-2-yl)methyl]propanamide
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Overview
Description
N-[(Azepan-2-yl)methyl]propanamide is a chemical compound with the molecular formula C10H20N2O and a molecular weight of 184.28 g/mol . This compound is characterized by the presence of an azepane ring, which is a seven-membered nitrogen-containing heterocycle, attached to a propanamide group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Azepan-2-yl)methyl]propanamide typically involves the reaction of azepane with propanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride. The general reaction scheme is as follows:
Azepane+Propanoyl chloride→this compound+HCl
The reaction is usually conducted at room temperature, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
N-[(Azepan-2-yl)methyl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce amines.
Substitution: The amide group can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Amides, carboxylic acids
Reduction: Amines
Substitution: Substituted amides
Scientific Research Applications
N-[(Azepan-2-yl)methyl]propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of N-[(Azepan-2-yl)methyl]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex, thereby preventing the substrate from binding. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- N-[(Piperidin-2-yl)methyl]propanamide
- N-[(Morpholin-2-yl)methyl]propanamide
- N-[(Pyrrolidin-2-yl)methyl]propanamide
Uniqueness
N-[(Azepan-2-yl)methyl]propanamide is unique due to the presence of the azepane ring, which imparts distinct chemical and biological properties. Compared to similar compounds with different nitrogen-containing rings, this compound may exhibit different reactivity and biological activity, making it a valuable compound for specific research applications .
Properties
Molecular Formula |
C10H20N2O |
---|---|
Molecular Weight |
184.28 g/mol |
IUPAC Name |
N-(azepan-2-ylmethyl)propanamide |
InChI |
InChI=1S/C10H20N2O/c1-2-10(13)12-8-9-6-4-3-5-7-11-9/h9,11H,2-8H2,1H3,(H,12,13) |
InChI Key |
JYJIBJCMKYZSKI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NCC1CCCCCN1 |
Origin of Product |
United States |
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